N-(3,4-Dihydroxybenzyl)butanamide

Description

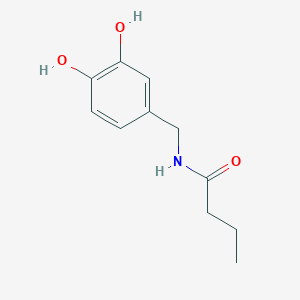

N-(3,4-Dihydroxybenzyl)butanamide is a phenolic amide derivative characterized by a 3,4-dihydroxybenzyl group attached to a butanamide chain. The 3,4-dihydroxybenzyl moiety is critical for hydrogen bonding and redox activity, which are associated with antioxidant and pharmacological properties. Such compounds are often explored as synthetic intermediates, reference standards, or bioactive molecules in drug development and nutraceuticals .

Properties

CAS No. |

125789-52-8 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-[(3,4-dihydroxyphenyl)methyl]butanamide |

InChI |

InChI=1S/C11H15NO3/c1-2-3-11(15)12-7-8-4-5-9(13)10(14)6-8/h4-6,13-14H,2-3,7H2,1H3,(H,12,15) |

InChI Key |

LSLQXNHEIAOWOW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCC(=O)NCC1=CC(=C(C=C1)O)O |

Synonyms |

Butanamide, N-[(3,4-dihydroxyphenyl)methyl]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a methylbenzamide core with a hydroxy-dimethylethyl substituent.

- Key Functional Groups : N,O-bidentate directing group.

- Applications : Primarily used in metal-catalyzed C–H bond functionalization reactions due to its ability to coordinate with transition metals.

- However, its directing group enhances utility in synthetic chemistry .

Acebutolol Impurity I (EP)

- Structure: N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide.

- Key Functional Groups : Acetyl, ethoxy, and amide groups.

- Applications : Serves as a reference standard for pharmaceutical quality control.

- Comparison : The acetyl and ethoxy substituents introduce steric bulk and alter solubility compared to N-(3,4-Dihydroxybenzyl)butanamide. These modifications likely reduce membrane permeability but enhance metabolic stability in drug formulations .

Comparison with Functionally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : 3,4-dihydroxycinnamic acid with an acrylic acid chain.

- Key Functional Groups : Catechol (3,4-dihydroxybenzene) and carboxylic acid.

- Applications : Widely used in antioxidant research, dietary supplements, and as a precursor for bioactive molecules.

- Comparison : Both compounds share the catechol group, which is pivotal for free radical scavenging. However, the amide group in this compound may enhance stability and bioavailability compared to caffeic acid’s carboxylic acid .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antioxidant Activity : The catechol group in this compound and caffeic acid enables electron donation, neutralizing free radicals. However, the amide group may reduce solubility in aqueous environments compared to caffeic acid’s carboxylic acid .

- Synthetic Utility : While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is tailored for catalysis, this compound’s structure favors biological interactions.

- Pharmaceutical Relevance: Acebutolol impurities highlight the importance of structural precision in drug development; minor modifications can drastically alter function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.